1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrazole with potassium permanganate, which is then followed by sulfonation with methylphenylamine . Another method includes the use of 4-bromopyrazole, which reacts with n-butyllithium at -78°C, followed by sulfonation . These methods, however, require specific reaction conditions and reagents, making them complex and costly.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Cycloaddition: It can participate in cycloaddition reactions, forming more complex heterocyclic systems
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be compared with other similar compounds such as:
3-Aminopyrazole-4-carboxylic acid: This compound has an amino group instead of the sulfonyl group, leading to different reactivity and applications.
1H-Pyrazole-4-carboxylic acid: The unsubstituted version of the compound, which lacks the methylphenylamino sulfonyl group, resulting in different chemical properties and uses.
Properties
CAS No. |
155144-45-9 |
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Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16) |
InChI Key |
MVYRKTZRJFFMMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
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